![molecular formula C18H15N3O3 B188036 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine CAS No. 93870-02-1](/img/structure/B188036.png)
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine, also known as MNPNH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively investigated. In
作用機序
The mechanism of action of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is not fully understood, but it is believed to involve the inhibition of cellular respiration and the induction of apoptosis in cancer cells. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to disrupt the mitochondrial membrane potential and to activate caspase-3, which leads to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to have cytotoxic effects on cancer cells, and it has been investigated as a potential anticancer agent. This compound has also been shown to have the ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to disrupt the mitochondrial membrane potential and to activate caspase-3, which leads to the activation of the apoptotic pathway. Additionally, 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
実験室実験の利点と制限
One of the advantages of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is its potential as a cytotoxic agent for cancer cells. This compound has been shown to have selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to have the ability to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy. However, one of the limitations of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is its potential toxicity towards normal cells, which needs to be further investigated.
将来の方向性
There are several future directions for research on 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine. One area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Another area of research is the investigation of its potential as a cytotoxic agent for cancer cells, and the development of more selective and less toxic analogs. Additionally, further studies are needed to investigate the mechanism of action of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine and its potential side effects on normal cells.
合成法
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2-methoxy-1-naphthaldehyde with 4-nitrophenylhydrazine in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting mixture is then heated under reflux for several hours, and the product is isolated through recrystallization. Other methods involve the use of different aldehydes and hydrazines, as well as different reaction conditions.
科学的研究の応用
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have cytotoxic effects on cancer cells, and it has been investigated as a potential anticancer agent. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
CAS番号 |
93870-02-1 |
|---|---|
分子式 |
C18H15N3O3 |
分子量 |
321.3 g/mol |
IUPAC名 |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C18H15N3O3/c1-24-18-11-6-13-4-2-3-5-16(13)17(18)12-19-20-14-7-9-15(10-8-14)21(22)23/h2-12,20H,1H3/b19-12+ |
InChIキー |
YPVAHSSAKKJCFI-XDHOZWIPSA-N |
異性体SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
その他のCAS番号 |
93870-02-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



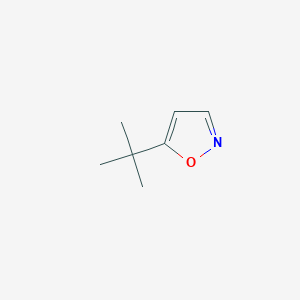
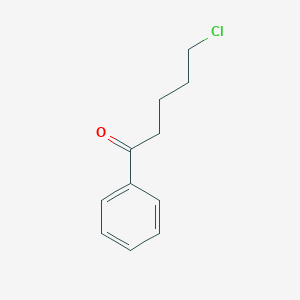
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
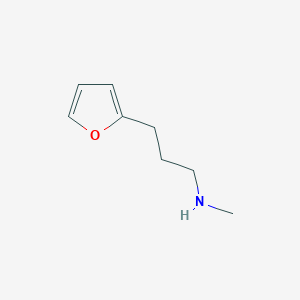
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
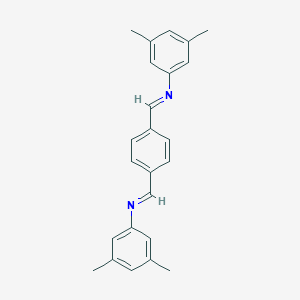
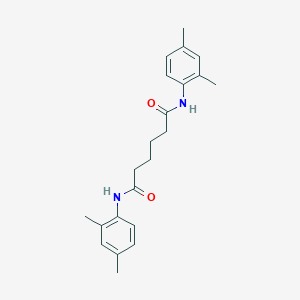
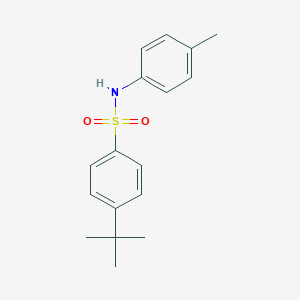
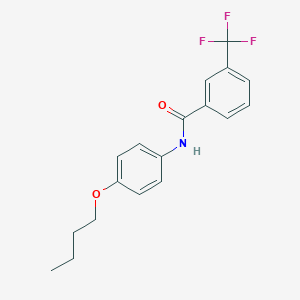
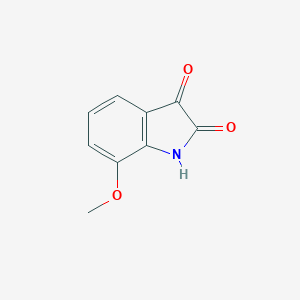
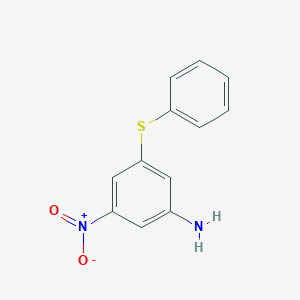
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)

